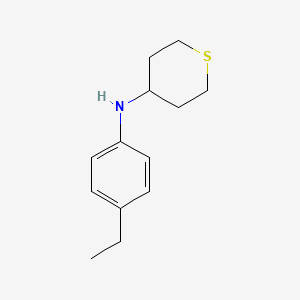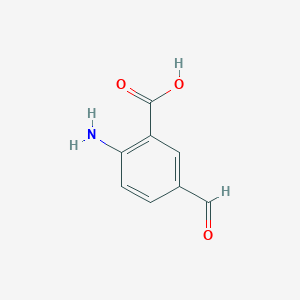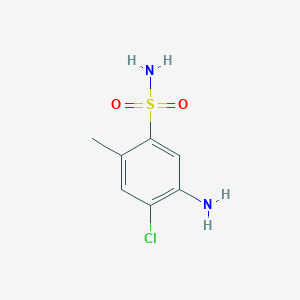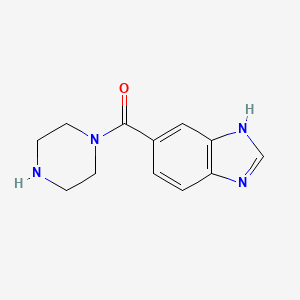
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroacetamide group attached to a dihydroisoindole moiety, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1H-isoindole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 2,3-dihydro-1H-isoindole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamide group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetic acid, while reduction could produce N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroethylamine.
Applications De Recherche Scientifique
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The dihydroisoindole moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-(2-Naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: Contains a naphthalene ring instead of the trifluoroacetamide group.
N-Allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Features an allyl group in place of the trifluoroacetamide group.
Uniqueness
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3N2O |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-8-2-1-6-4-14-5-7(6)3-8/h1-3,14H,4-5H2,(H,15,16) |
Clé InChI |
IMNIQIOSXBSRON-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C=C(C=C2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
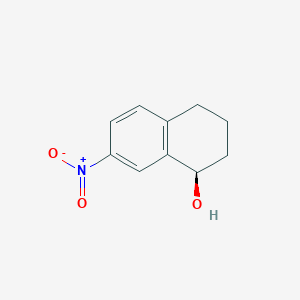
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
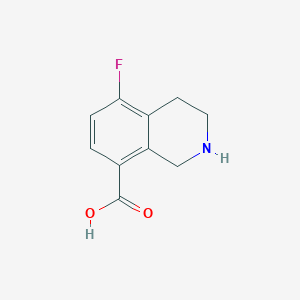
![1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)

